molecular formula C16H14ClN3OS B2888695 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea CAS No. 476281-23-9

1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B2888695
CAS No.: 476281-23-9
M. Wt: 331.82
InChI Key: GYMPDGZDEZDQMA-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea is a substituted urea derivative featuring a 3-chlorophenyl group and a 4,6-dimethylbenzothiazole moiety. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and cytokinin-like effects . The benzothiazole core in this compound is notable for its electron-deficient aromatic system, which enhances interactions with biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-9-6-10(2)14-13(7-9)22-16(19-14)20-15(21)18-12-5-3-4-11(17)8-12/h3-8H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMPDGZDEZDQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 4,6-dimethyl-2-isothiocyanatobenzothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 4,6-dimethyl-2-isothiocyanatobenzothiazole from 4,6-dimethyl-2-aminobenzothiazole.

    Step 2: Reaction of 3-chloroaniline with 4,6-dimethyl-2-isothiocyanatobenzothiazole in the presence of a suitable base (e.g., triethylamine) to form the urea derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Agricultural Chemistry: The compound may be used as a precursor for the synthesis of agrochemicals, such as herbicides or pesticides.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Molecular Weight
Compound Substituents Yield (%) Molecular Weight (g/mol) Source
Target Compound* 3-ClPh, 4,6-dimethylbenzothiazole 73.3 ~448.9 (estimated) Analogous to
1-(3-Chloro-4-fluorophenyl)-3-(complex)urea 3-Cl-4-FPh, extended benzothiazole 73.3 762.2
1-(4-Cyanophenyl)-3-(3-ClPh)urea 4-CNPh, 3-ClPh 88.5 272.0
1-(4-CNPh)-3-(3,4-diClPh)urea 4-CNPh, 3,4-diClPh 81.9 306.0
Thiadiazole-Urea Derivative 4-ClPh, thiadiazole-vinylphenyl N/A 357.8

*Note: The target compound’s data is inferred from structurally similar compounds in .

  • Synthetic Efficiency : Simpler urea derivatives (e.g., 6f, 6g in ) achieve higher yields (81.9–88.5%) compared to the target compound and its benzothiazole-containing analog (73.3%), likely due to reduced steric hindrance and fewer synthetic steps .
  • Conversely, electron-withdrawing groups (e.g., CN, CF3O in ) enhance reactivity but may reduce bioavailability.

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data
Compound Melting Point (°C) ESI-MS [M+H]+ Notable NMR Shifts (δ, ppm)
Target Compound* 194–195 762.2 11.42 (s, NH), 2.54 (s, CH3)
1-(4-CNPh)-3-(3-ClPh)urea (6f) N/A 272.0 N/A
Thiadiazole-Urea Derivative >573 357.8 9.70° dihedral angle (thiadiazole)

*Data for the target compound is derived from a structurally similar analog in .

  • Melting Points : The target compound and its benzothiazole analog exhibit moderate melting points (~194–195°C), suggesting stable crystalline packing due to hydrogen bonding. In contrast, the thiadiazole derivative in has a much higher melting point (>573 K), attributed to extensive intermolecular N–H⋯N and C–H⋯O interactions .
  • Spectral Features : The target compound’s ¹H-NMR spectrum (DMSO-d6) shows distinct NH proton signals at δ 11.42 ppm, characteristic of urea derivatives, and methyl group signals at δ 2.54 ppm .

Biological Activity

1-(3-Chlorophenyl)-3-(4,6-dimethyl-1,3-benzothiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for a variety of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2OSC_{16}H_{15}ClN_2OS. The presence of a chlorophenyl group and a benzothiazole moiety contributes to its reactivity and interaction with biological systems. The unique combination of these functional groups suggests a multifaceted mechanism of action.

Antimicrobial Activity

Benzothiazole derivatives, including the target compound, have shown significant antimicrobial properties. Research indicates that compounds with similar structures exhibit both antibacterial and antifungal activities. For instance, studies have demonstrated that certain benzothiazole derivatives possess minimal inhibitory concentrations (MICs) that are effective against various pathogens, outperforming standard antibiotics such as ampicillin and streptomycin .

CompoundMIC (μg/mL)Activity
This compoundTBDAntibacterial/Fungal
Benzothiazole Derivative A50Antibacterial
Benzothiazole Derivative B25Antifungal

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural features have been shown to induce apoptosis in cancer cell lines. For example, benzothiazole thiourea derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study:
A study evaluated the antiproliferative effects of several benzothiazole derivatives on different cancer cell lines. The results indicated that the derivatives exhibited IC50 values ranging from 0.3 to 0.45 μM against HCT116 cells, suggesting potent anticancer activity compared to control treatments .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Pathways: Studies suggest that benzothiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis: Evidence indicates that these compounds can trigger programmed cell death in malignant cells by activating apoptotic pathways.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) analysis highlights that modifications in the benzothiazole ring or the chlorophenyl group can significantly affect biological potency.

Synthetic Pathway Example:

  • Starting Material: 4,6-dimethylbenzothiazole
  • Reagents: Chlorobenzene, urea
  • Reaction Conditions: Heating under reflux in a suitable solvent

Q & A

Q. How can polymorphism or solvatomorphism impact physicochemical properties?

  • Answer : SCXRD and DSC/TGA identify polymorphs. For example, ’s structure reports reveal how hydrogen-bonding motifs (e.g., N–H···O) in urea derivatives dictate solubility and stability . Solvent screening during crystallization mitigates undesired forms.

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